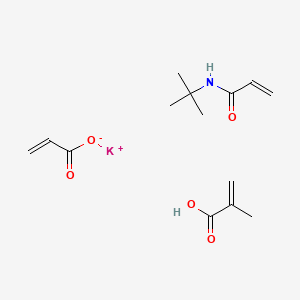
potassium;N-tert-butylprop-2-enamide;2-methylprop-2-enoic acid;prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;N-tert-butylprop-2-enamide;2-methylprop-2-enoic acid;prop-2-enoate is a complex chemical compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of potassium, N-tert-butylprop-2-enamide, 2-methylprop-2-enoic acid, and prop-2-enoate groups, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of potassium;N-tert-butylprop-2-enamide;2-methylprop-2-enoic acid;prop-2-enoate involves multiple stepsThe reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: Potassium;N-tert-butylprop-2-enamide;2-methylprop-2-enoic acid;prop-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different functional groups within the compound .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted products .
Aplicaciones Científicas De Investigación
Potassium;N-tert-butylprop-2-enamide;2-methylprop-2-enoic acid;prop-2-enoate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, the compound is explored for its therapeutic potential in treating certain diseases. In industry, it is utilized in the production of specialized materials and chemicals .
Mecanismo De Acción
The mechanism of action of potassium;N-tert-butylprop-2-enamide;2-methylprop-2-enoic acid;prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to potassium;N-tert-butylprop-2-enamide;2-methylprop-2-enoic acid;prop-2-enoate include other potassium salts of N-tert-butylprop-2-enamide and 2-methylprop-2-enoic acid derivatives. These compounds share similar structural features but may differ in their chemical properties and applications .
Uniqueness: This makes it a valuable compound for various scientific and industrial purposes .
Propiedades
Número CAS |
154301-52-7 |
|---|---|
Fórmula molecular |
C14H22KNO5 |
Peso molecular |
323.43 g/mol |
Nombre IUPAC |
potassium;N-tert-butylprop-2-enamide;2-methylprop-2-enoic acid;prop-2-enoate |
InChI |
InChI=1S/C7H13NO.C4H6O2.C3H4O2.K/c1-5-6(9)8-7(2,3)4;1-3(2)4(5)6;1-2-3(4)5;/h5H,1H2,2-4H3,(H,8,9);1H2,2H3,(H,5,6);2H,1H2,(H,4,5);/q;;;+1/p-1 |
Clave InChI |
CBSCBHYCRYJIGG-UHFFFAOYSA-M |
SMILES canónico |
CC(=C)C(=O)O.CC(C)(C)NC(=O)C=C.C=CC(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


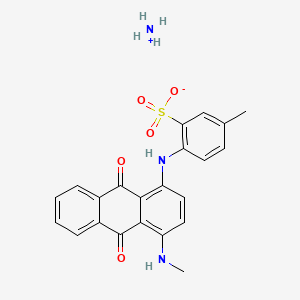
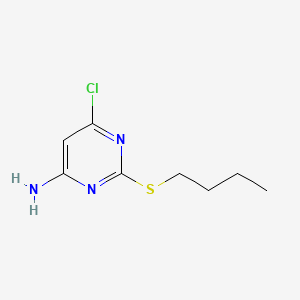
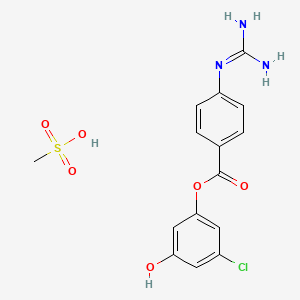
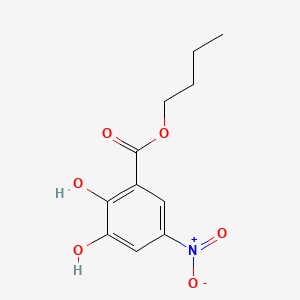
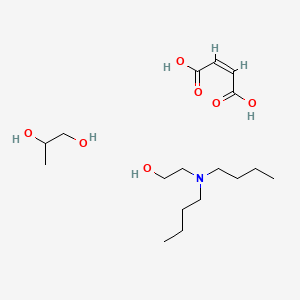

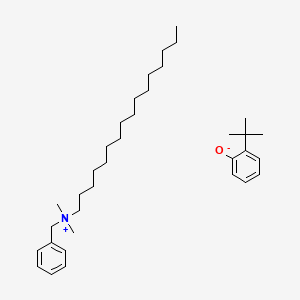
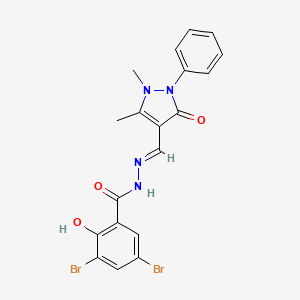
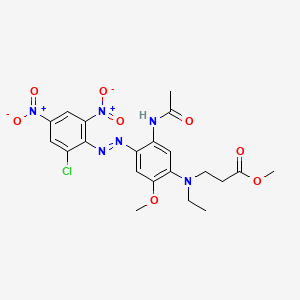
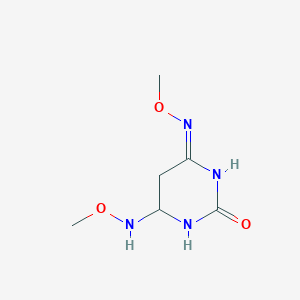

![N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine](/img/structure/B12699173.png)
![Hexahydro-N-[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]-2-oxo-1H-azepine-1-carboxamide](/img/structure/B12699186.png)

